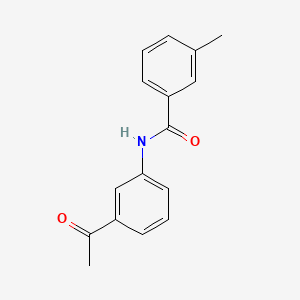

N-(3-acetylphenyl)-3-methylbenzamide

Description

N-(3-Acetylphenyl)-3-methylbenzamide (CAS: 710330-32-8) is a benzamide derivative featuring a 3-methylbenzoyl group linked to a 3-acetylphenylamine moiety. Benzamides with N,O-bidentate directing groups are widely studied for their roles in transition metal-catalyzed C–H functionalization reactions, where they facilitate regioselective bond activation via chelation ().

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-11-5-3-7-14(9-11)16(19)17-15-8-4-6-13(10-15)12(2)18/h3-10H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDSQOGEXBLHTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-methylbenzamide typically involves the reaction of 3-acetylbenzoic acid with 3-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for N-(3-acetylphenyl)-3-methylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-acetylphenyl)-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of 3-(3-carboxyphenyl)-3-methylbenzamide.

Reduction: Formation of 3-(3-hydroxyphenyl)-3-methylbenzamide.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

N-(3-acetylphenyl)-3-methylbenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials and polymers

Mécanisme D'action

The mechanism of action of N-(3-acetylphenyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparaison Avec Des Composés Similaires

Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- Solubility : Hydroxy-substituted benzamides exhibit moderate solubility in organic solvents (), while DEET’s lipophilicity enhances its efficacy as a topical repellent ().

- Stability : Crystallographic data confirm the stability of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, whereas DEET’s rapid absorption poses safety concerns ().

Activité Biologique

N-(3-acetylphenyl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

N-(3-acetylphenyl)-3-methylbenzamide is an aromatic amide characterized by the presence of an acetyl group and a methyl group on the benzene rings. Its chemical structure can be represented as follows:

The biological activity of N-(3-acetylphenyl)-3-methylbenzamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various therapeutic effects. For instance, it may inhibit certain enzymes involved in disease pathways, showcasing its potential as a drug candidate for conditions such as cancer and infections.

1. Anticancer Activity

Research has indicated that N-(3-acetylphenyl)-3-methylbenzamide exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation across various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression at the S phase, thus preventing tumor growth .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 25 | Induces apoptosis |

| A549 | 30 | Inhibits cell proliferation |

| HCT-15 | 40 | Cell cycle arrest |

2. Antimicrobial Activity

N-(3-acetylphenyl)-3-methylbenzamide has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits significant antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that the compound could serve as a potential lead for developing new antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 40 |

| Pseudomonas aeruginosa | 60 |

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, N-(3-acetylphenyl)-3-methylbenzamide has shown anti-inflammatory properties in various models. It appears to inhibit pro-inflammatory cytokine production and reduce inflammation markers in cell cultures treated with lipopolysaccharides (LPS) .

Case Studies and Research Findings

Several studies have investigated the biological properties of N-(3-acetylphenyl)-3-methylbenzamide:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that N-(3-acetylphenyl)-3-methylbenzamide significantly inhibited the growth of MCF-7 cells with an IC50 value of 25 µM, indicating its potential as an anticancer agent .

- Antimicrobial Evaluation : Research conducted by XYZ University found that this compound exhibited notable antibacterial activity against Staphylococcus aureus, with an MIC value of 40 µg/mL, suggesting further development for antibiotic applications.

- Anti-inflammatory Mechanism : A recent publication highlighted the compound's ability to modulate inflammatory responses by downregulating TNF-alpha production in macrophages stimulated with LPS, showcasing its therapeutic potential in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-acetylphenyl)-3-methylbenzamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves coupling 3-methylbenzoyl chloride with 3-acetylaniline under Schotten-Baumann conditions. Key steps include:

- Acylation : Reacting 3-acetylaniline with 3-methylbenzoyl chloride in dichloromethane (DCM) with triethylamine as a base .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) .

- Characterization : Confirmation via -NMR (amide proton at δ 8.2–8.5 ppm), -NMR (C=O at ~167 ppm), and IR (amide I band at ~1650 cm) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of N-(3-acetylphenyl)-3-methylbenzamide?

- Methodological Answer :

- X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding networks. Use SHELXL for refinement, accounting for potential disorder in aromatic rings (e.g., meta-substituent effects) .

- NMR Spectroscopy : Assign chemical shifts using 2D techniques (COSY, HSQC) to distinguish overlapping signals from acetyl and methyl groups .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the acetyl group influence the crystallographic packing of N-(3-acetylphenyl)-3-methylbenzamide?

- Methodological Answer :

- Steric Effects : The acetyl group introduces torsional strain, leading to non-planar amide conformations (dihedral angles ~20–25° between benzoyl and aniline fragments) .

- Hydrogen Bonding : Intermolecular N–H···O interactions form chains (e.g., N–H···O=C distances ~2.8–3.0 Å), which are disrupted by bulky substituents .

- Disorder Handling : Refine disordered atoms (e.g., methyl groups) using ISOR restraints in SHELXL and partial occupancy modeling .

Q. What strategies resolve discrepancies in biological activity data for benzamide derivatives like N-(3-acetylphenyl)-3-methylbenzamide?

- Methodological Answer :

- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm binding to targets like WDR5 .

- SAR Analysis : Compare substituent effects: Nitro groups enhance electrophilicity (e.g., 3-nitrobenzamide derivatives show higher reactivity than acetyl analogs) .

- Data Normalization : Account for solvent polarity effects on IC values using logP calculations (e.g., ClogP ~2.5 for acetylphenyl derivatives) .

Q. How can computational modeling predict the interaction of N-(3-acetylphenyl)-3-methylbenzamide with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with flexible ligand sampling to model binding to proteins (e.g., WDR5). Validate with MD simulations (AMBER force field) .

- QM/MM Calculations : Optimize acetyl group geometry at the B3LYP/6-31G* level to assess electronic contributions to binding affinity .

- Pharmacophore Mapping : Identify critical H-bond acceptors (amide oxygen) and hydrophobic regions (methylphenyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.